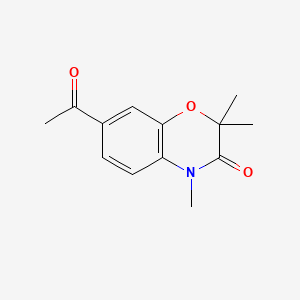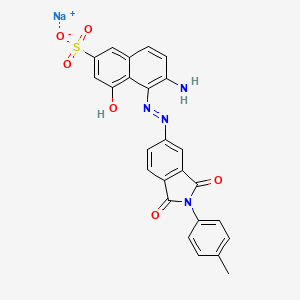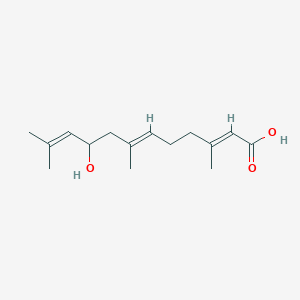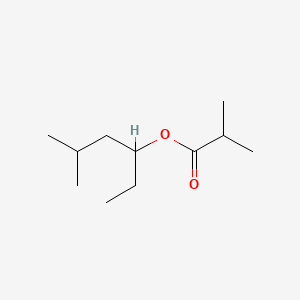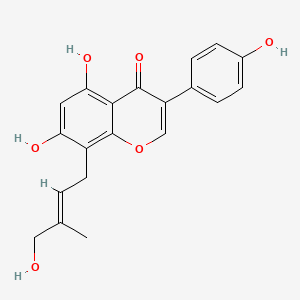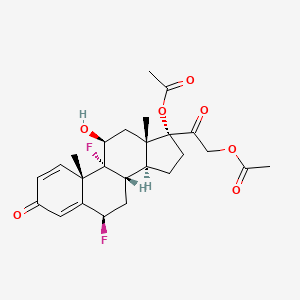
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid derivative. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used as an intermediate in the synthesis of various corticosteroid medications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps:
Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione.
Acetylation: The 21-hydroxy group is acetylated.
Sulfonation and Elimination: The 11-hydroxy group is sulfonated and eliminated to form a 9(11)-double bond.
Acetylation: The 17alpha-hydroxy and 3-keto groups are acetylated, converting the 4-double bond to 3,5-double bonds.
Fluorination: The 6beta-position is fluorinated.
Hydrolysis: The 3-acetyl group is removed.
Rearrangement: The 3,5-double bonds revert to a 3-keto and 4-double bond.
Epoxidation and Fluorination: The 9(11)-double bond is epoxidized, followed by the addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: A 1-double bond is formed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Halogen substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various corticosteroid derivatives with modified anti-inflammatory properties.
Aplicaciones Científicas De Investigación
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is used extensively in scientific research:
Chemistry: As an intermediate in the synthesis of complex corticosteroids.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of anti-inflammatory and immunosuppressive drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Fluocinolone Acetonide: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a similar structure but different functional groups.
Diflorasone Diacetate: A related compound with similar fluorination patterns.
Uniqueness
6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific fluorination at the 6beta and 9alpha positions, which enhances its anti-inflammatory potency and reduces its metabolic degradation .
Propiedades
Número CAS |
60864-46-2 |
|---|---|
Fórmula molecular |
C25H30F2O7 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H30F2O7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(26)18-9-15(30)5-7-22(18,3)25(17,27)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
RWKMFNKALGKSFN-CYBFZDFUSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



